D-4-77

SARS-CoV-2 Mpro Structural Biology

D-4-77 is a validated chemical probe for studying the non-canonical S1'-S3' pocket of SARS-CoV-2 Mpro. Its covalent binding, confirmed by X-ray co-crystallography (PDB: 8JPQ), enables research into substrate selectivity and drug resistance bypass. Unlike standard Mpro inhibitors, D-4-77 uniquely protects host NF-κB innate immunity while inhibiting viral replication. This dual-action mechanism makes it an essential lead scaffold for next-generation antiviral drug discovery. Procure D-4-77 for advanced virology and medicinal chemistry research.

Molecular Formula C23H34BrN3O5
Molecular Weight 512.4 g/mol
Cat. No. B12392230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-4-77
Molecular FormulaC23H34BrN3O5
Molecular Weight512.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=C(C=C(C=C1)C)C)C(=O)OC)NC(=O)C(C)NC(=O)CBr
InChIInChI=1S/C23H34BrN3O5/c1-7-14(3)20(27-21(29)16(5)25-19(28)12-24)22(30)26-18(23(31)32-6)11-17-9-8-13(2)10-15(17)4/h8-10,14,16,18,20H,7,11-12H2,1-6H3,(H,25,28)(H,26,30)(H,27,29)/t14-,16-,18-,20-/m0/s1
InChIKeyKPWCSHIIOAQBIP-QQDKQVRDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-4-77: A Covalent SARS-CoV-2 Mpro Inhibitor Targeting the S1'-S3' Pocket


D-4-77 is a peptidomimetic covalent inhibitor of the SARS-CoV-2 main protease (Mpro), characterized by an α-bromoacetamide warhead that targets the protease's S1'-S3' substrate-binding pocket [1]. The compound exhibits an enzymatic IC50 of 0.95 μM and an antiviral EC50 of 0.49 μM in cell-based assays, and it has been structurally validated via X-ray co-crystallography (PDB: 8JPQ) [1][2]. D-4-77 is distinguished from many in-class Mpro inhibitors by its unique binding site and its dual functional role in both inhibiting viral replication and protecting host innate immunity [1].

Why D-4-77 Cannot Be Replaced by Common Mpro Inhibitors Like GC376 or Nirmatrelvir


Generic substitution of SARS-CoV-2 Mpro inhibitors is not scientifically valid due to distinct binding modalities and functional outcomes. Most clinically advanced Mpro inhibitors, including nirmatrelvir (PF-07321332) and GC376, are designed to target the canonical S4-S1' active site pocket [1]. In contrast, D-4-77 was specifically developed to bind the non-canonical S1'-S3' pocket, a region critical for substrate selectivity [1]. This difference in binding site topology confers a unique mechanism of action. Furthermore, while standard Mpro inhibition provides antiviral activity, D-4-77 is the first inhibitor shown to simultaneously suppress Mpro-mediated antagonism of the host NF-κB innate immune response, a dual-action profile not shared by S4-S1' pocket binders [1]. Therefore, procuring a generic Mpro inhibitor would not replicate the specific structural engagement or the functional immune-protective effects demonstrated by D-4-77.

Quantitative Evidence for D-4-77's Differentiation from Mpro Inhibitor Comparators


Unique S1'-S3' Pocket Engagement Versus Canonical S4-S1' Binding

D-4-77 is a covalent inhibitor that binds irreversibly to the S1'-S3' pocket of the SARS-CoV-2 main protease, a site distinct from the canonical S4-S1' pocket targeted by most other inhibitors, including nirmatrelvir and GC376 [1]. The co-crystal structure (PDB: 8JPQ) confirms this binding mode and reveals a covalent linkage via its α-bromoacetamide warhead, a mechanism not shared by non-covalent or reversibly covalent comparators [1].

SARS-CoV-2 Mpro Structural Biology

Dual-Action Profile: Antiviral Activity and Restoration of Host Innate Immunity

Beyond direct Mpro inhibition, D-4-77 uniquely suppresses SARS-CoV-2 Mpro-induced antagonism of the host NF-κB innate immune response, effectively functioning as an immune protectant [1]. This dual-action mechanism is not reported for standard Mpro inhibitors such as GC376, which act solely by blocking viral polyprotein processing [1]. The quantitative assessment of NF-κB activation is reported as a functional restoration of the immune signaling pathway in cellular models.

SARS-CoV-2 Immunology Antiviral

Biochemical Potency and Cellular Antiviral Efficacy

D-4-77 demonstrates an enzymatic IC50 of 0.95 μM against recombinant SARS-CoV-2 Mpro in a FRET-based assay, and a corresponding antiviral EC50 of 0.49 μM in a cell-based viral replication assay [1]. These values establish baseline potency for a novel chemical series targeting the S1'-S3' pocket. While some canonical Mpro inhibitors like GC376 (IC50 ~0.03-0.15 μM) exhibit greater potency, D-4-77's activity is achieved through a fundamentally different binding mode, providing a structurally distinct starting point for optimization [1].

SARS-CoV-2 Antiviral Enzyme Inhibition

Optimal Research and Procurement Scenarios for D-4-77


Investigating the Functional and Structural Biology of the Mpro S1'-S3' Pocket

Researchers studying the non-canonical substrate-binding site of SARS-CoV-2 Mpro should prioritize D-4-77 as a validated chemical probe. Its covalent binding to the S1'-S3' pocket, confirmed by co-crystal structures (PDB: 8JPQ), enables studies on the pocket's role in substrate selectivity and as a potential site for drug resistance bypass [1]. This application is not served by S4-S1' pocket inhibitors.

Elucidating Mpro-Mediated Immune Evasion Mechanisms

D-4-77 is the appropriate tool compound for studies examining the non-proteolytic, immune-modulatory functions of SARS-CoV-2 Mpro. Its unique ability to block Mpro-induced antagonism of the host NF-κB innate immune response allows researchers to dissect this specific viral pathogenesis pathway, a function not provided by standard antiviral Mpro inhibitors like GC376 or nirmatrelvir [1].

Developing Dual-Action Antiviral Agents with Immune-Protective Properties

For medicinal chemistry and drug discovery programs aiming to develop next-generation antivirals with a dual mechanism of action, D-4-77 serves as a lead scaffold. It demonstrates that targeting the S1'-S3' pocket can yield compounds that simultaneously inhibit viral replication and protect host immunity, providing a validated chemical starting point for optimization of potency and pharmacokinetic properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-4-77

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.